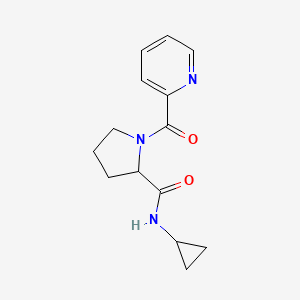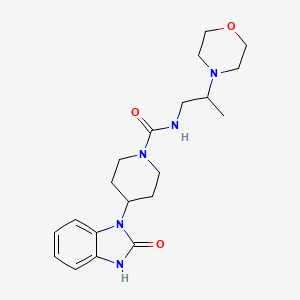
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide, also known as PPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects. 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been shown to modulate various neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to exhibit antioxidant and anti-inflammatory effects. In addition, 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate various neurotransmitters. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use as an analgesic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-bromopropylamine hydrobromide in the presence of sodium carbonate. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with 3-phenylpropylamine in the presence of acetic acid and acetic anhydride. Both methods result in the formation of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been shown to exhibit antipsychotic and anti-inflammatory properties. In addition, 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-13-7-10-19-8-3-1-4-9-19)18-23-14-16-24(17-15-23)20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIXSIKWOFERCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)

![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B7635306.png)

![2,5-dimethyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7635320.png)
![1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7635332.png)
![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
![N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7635342.png)